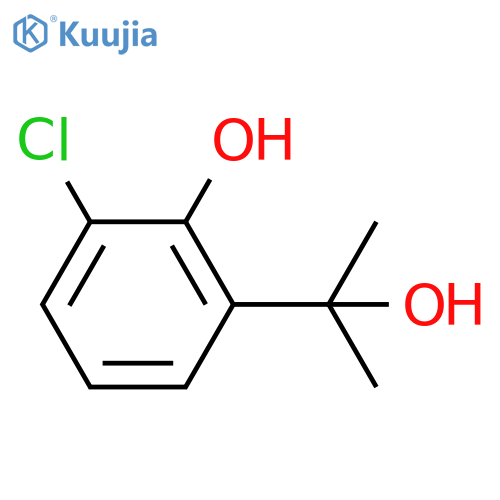Cas no 1895278-94-0 (2-chloro-6-(2-hydroxypropan-2-yl)phenol)

1895278-94-0 structure
商品名:2-chloro-6-(2-hydroxypropan-2-yl)phenol
2-chloro-6-(2-hydroxypropan-2-yl)phenol 化学的及び物理的性質
名前と識別子
-
- 2-chloro-6-(2-hydroxypropan-2-yl)phenol
- 1895278-94-0
- EN300-1982405
-
- インチ: 1S/C9H11ClO2/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5,11-12H,1-2H3
- InChIKey: HPJAFZKXSSKKJQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1O)C(C)(C)O
計算された属性
- せいみつぶんしりょう: 186.0447573g/mol
- どういたいしつりょう: 186.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-chloro-6-(2-hydroxypropan-2-yl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1982405-1.0g |
2-chloro-6-(2-hydroxypropan-2-yl)phenol |
1895278-94-0 | 1g |
$813.0 | 2023-06-02 | ||
| Enamine | EN300-1982405-0.05g |
2-chloro-6-(2-hydroxypropan-2-yl)phenol |
1895278-94-0 | 0.05g |
$683.0 | 2023-09-16 | ||
| Enamine | EN300-1982405-5.0g |
2-chloro-6-(2-hydroxypropan-2-yl)phenol |
1895278-94-0 | 5g |
$2360.0 | 2023-06-02 | ||
| Enamine | EN300-1982405-1g |
2-chloro-6-(2-hydroxypropan-2-yl)phenol |
1895278-94-0 | 1g |
$813.0 | 2023-09-16 | ||
| Enamine | EN300-1982405-2.5g |
2-chloro-6-(2-hydroxypropan-2-yl)phenol |
1895278-94-0 | 2.5g |
$1594.0 | 2023-09-16 | ||
| Enamine | EN300-1982405-5g |
2-chloro-6-(2-hydroxypropan-2-yl)phenol |
1895278-94-0 | 5g |
$2360.0 | 2023-09-16 | ||
| Enamine | EN300-1982405-0.1g |
2-chloro-6-(2-hydroxypropan-2-yl)phenol |
1895278-94-0 | 0.1g |
$715.0 | 2023-09-16 | ||
| Enamine | EN300-1982405-0.25g |
2-chloro-6-(2-hydroxypropan-2-yl)phenol |
1895278-94-0 | 0.25g |
$748.0 | 2023-09-16 | ||
| Enamine | EN300-1982405-0.5g |
2-chloro-6-(2-hydroxypropan-2-yl)phenol |
1895278-94-0 | 0.5g |
$781.0 | 2023-09-16 | ||
| Enamine | EN300-1982405-10.0g |
2-chloro-6-(2-hydroxypropan-2-yl)phenol |
1895278-94-0 | 10g |
$3500.0 | 2023-06-02 |
2-chloro-6-(2-hydroxypropan-2-yl)phenol 関連文献
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
1895278-94-0 (2-chloro-6-(2-hydroxypropan-2-yl)phenol) 関連製品
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量